
5-(3-Nitrophenyl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
5-(3-Nitrophenyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H7NO3S and a molecular weight of 233.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde is represented by the InChI code: 1S/C11H7NO3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H .Physical And Chemical Properties Analysis
5-(3-Nitrophenyl)thiophene-2-carbaldehyde is a powder that should be stored at room temperature . It has a predicted melting point of 146.77°C, a predicted boiling point of 420.0°C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.67 .Applications De Recherche Scientifique
Organic Semiconductors
5-(3-Nitrophenyl)thiophene-2-carbaldehyde: is utilized in the development of organic semiconductors. Thiophene derivatives are known for their role in advancing organic semiconductor technology due to their stable π-conjugated systems. These compounds can be used to create materials with high charge-carrier mobility, which are essential for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The nitro group in 5-(3-Nitrophenyl)thiophene-2-carbaldehyde can interact with metal surfaces to form a protective layer, thereby preventing or slowing down the corrosion process. This application is particularly valuable in protecting infrastructure and machinery in harsh chemical environments .
Pharmacological Properties
Thiophene-based molecules, including 5-(3-Nitrophenyl)thiophene-2-carbaldehyde , exhibit a range of pharmacological properties. They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. The structural diversity of thiophene derivatives allows for the synthesis of compounds with targeted biological activity .
Material Science
The compound’s molecular structure makes it suitable for material science applications, particularly in the creation of advanced materials with specific optical and electronic properties. Its incorporation into polymers or coatings can enhance the material’s durability, flexibility, and conductivity .
Synthetic Chemistry
5-(3-Nitrophenyl)thiophene-2-carbaldehyde: is a key intermediate in synthetic chemistry. It is used in various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, to produce a wide array of thiophene derivatives. These reactions are fundamental in creating compounds for further research and development in multiple scientific fields .
Analytical Chemistry
As a reagent, 5-(3-Nitrophenyl)thiophene-2-carbaldehyde can be used in analytical chemistry for the detection and quantification of other substances. Its chemical reactivity allows it to form complexes with specific analytes, which can then be measured using various analytical techniques .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJYBHOUJJDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327794 | |
| Record name | 5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)thiophene-2-carbaldehyde | |
CAS RN |
38401-73-9 | |
| Record name | 5-(3-Nitrophenyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







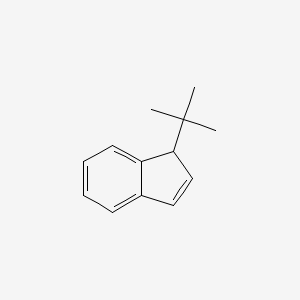
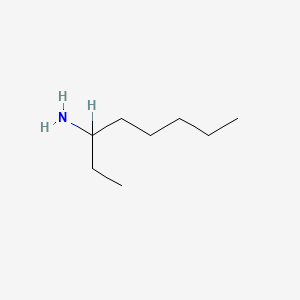
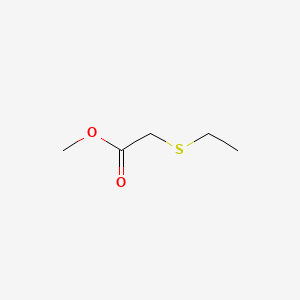
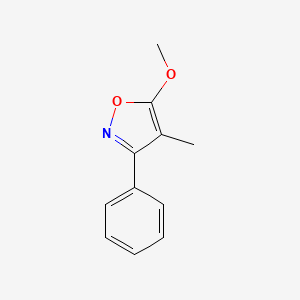
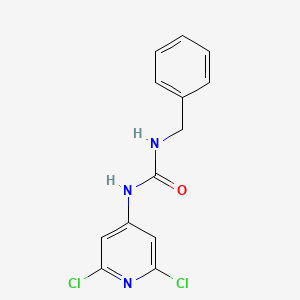
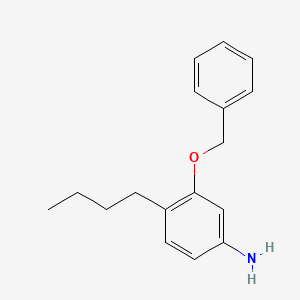

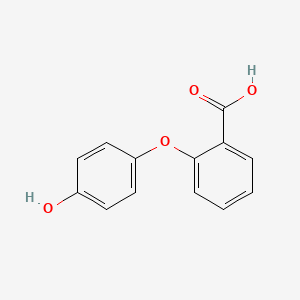
![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)
![4-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1615515.png)